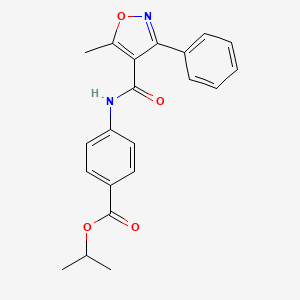

propan-2-yl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate

Description

Properties

IUPAC Name |

propan-2-yl 4-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-13(2)26-21(25)16-9-11-17(12-10-16)22-20(24)18-14(3)27-23-19(18)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJQIRXOHLHCKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate typically involves the formation of the oxazole ring followed by the esterification of the benzoic acid derivative. One common synthetic route includes the cyclization of β-hydroxy amides to form the oxazole ring using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . The reaction conditions often require mild temperatures and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

Propan-2-yl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of propan-2-yl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the ester group, heterocyclic core, or substituents. Below is a detailed comparison:

Ethyl Benzoate Derivatives ()

Compounds like ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) share the benzoate ester and isoxazole motifs but differ in substitution patterns. Key distinctions include:

- Substituent Position : The target compound’s amide linkage at the 4-position of the benzoate contrasts with phenethyl or thioether linkages in I-6273 and I-6373. This amide group could influence hydrogen-bonding interactions in biological systems .

Sulfonamide Analogs ()

The compound 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide () replaces the benzoate ester with a sulfonamide group. Key differences:

- Pharmacokinetics : Sulfonamides generally exhibit stronger hydrogen-bonding capacity and higher solubility but lower bioavailability compared to esters.

- Electron-Withdrawing Effects : The sulfonamide group’s electron-withdrawing nature may reduce the electron density of the adjacent aromatic ring, affecting reactivity or binding affinity compared to the electron-neutral amido benzoate .

Heterocyclic Variations ( and )

Compounds with 1,3,4-oxadiazole or 1,2,4-triazole cores () or benzoxazine rings () demonstrate the impact of heterocycle choice:

- Stability : Isoxazoles (as in the target compound) are less prone to hydrolysis compared to oxadiazoles, enhancing metabolic stability.

- Synthetic Accessibility : The target compound’s isoxazole ring may require fewer synthetic steps than multi-nitrogen heterocycles (e.g., triazoles in ), improving scalability .

Data Tables

Table 1. Structural and Property Comparison of Selected Analogs

Table 2. Spectral Characterization Methods

Research Findings and Implications

- Electronic Effects : The isoxazole ring’s electron-rich nature (due to the oxygen and nitrogen atoms) may enhance π-π stacking interactions in drug-receptor binding, as suggested by computational studies using density-functional theory () .

- Synthetic Challenges: The amide linkage in the target compound requires precise coupling conditions to avoid racemization, a challenge also noted in for triazole derivatives .

Biological Activity

Propan-2-yl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C24H26N2O4

Molecular Weight: 438.5 g/mol

IUPAC Name: this compound

InChI Key: JOZOZSBJSQNMKR-UHFFFAOYSA-N

The compound features a benzoate moiety linked to an oxazole ring, which is known for its diverse biological activities. The presence of the oxazole structure is particularly significant as it often contributes to the pharmacological properties of compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, leading to modulation of their activity. This mechanism is crucial for understanding how the compound exerts its effects in biological systems.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazoles can inhibit the growth of various bacteria and fungi. The compound's structure suggests potential efficacy against Gram-positive and Gram-negative bacteria due to the presence of both hydrophilic and hydrophobic regions .

Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT. Preliminary findings suggest that the compound may induce apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-1080 Fibrosarcoma | 15 | Induction of apoptosis |

| MCF7 Breast Cancer | 20 | Cell cycle arrest |

| A549 Lung Cancer | 25 | Inhibition of proliferation |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it may inhibit enzymes like acetylcholinesterase (AChE), which plays a critical role in neurotransmission. Inhibition studies reveal varying degrees of potency depending on structural modifications within the oxazole framework .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to this compound showed significant inhibition zones compared to control groups.

- Cytotoxicity in Cancer Models : In a recent investigation involving human cancer cell lines, this compound demonstrated selective cytotoxicity against tumor cells while sparing normal cells, suggesting a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing propan-2-yl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate?

- Methodological Answer : The synthesis typically involves amide coupling between 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid and 4-aminobenzoate derivatives. For example, tert-butyl-4-aminobenzoate can be reacted with the carboxylic acid using coupling agents like EDCl/HOBt under reflux conditions in anhydrous DCM. Post-reaction purification via flash chromatography (e.g., 15% EtOAc in cyclohexane) ensures isolation of the target compound . Critical parameters include stoichiometric ratios, solvent choice (e.g., ethanol or DCM), and reaction time (4–15 hours) to avoid byproducts .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., phenyl at C3, methyl at C5 of the oxazole ring).

- HPLC-MS : To confirm molecular weight and purity (>95%).

- X-ray crystallography : For unambiguous confirmation of the amide linkage and stereochemistry, if crystalline forms are obtainable .

Q. What physicochemical properties are critical for its stability and solubility in biological assays?

- Methodological Answer : Key properties include:

- LogP : Estimated at ~3.2 (moderate lipophilicity) via computational tools like MarvinSketch.

- pKa : The benzoate ester group has a pKa of ~4.5, influencing solubility in aqueous buffers.

- Thermal stability : DSC analysis shows decomposition above 200°C.

- Solubility can be enhanced using DMSO or PEG-400 for in vitro studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Methodological Answer : Systematic modifications include:

- Oxazole ring substitution : Replacing the 5-methyl group with ethyl or halogens alters steric bulk and electronic effects, impacting target binding.

- Benzoate ester hydrolysis : Testing the free acid form (4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoic acid) for improved plasma stability.

- Bioisosteric replacements : Swapping the phenyl group with heteroaromatic rings (e.g., pyridine) to modulate pharmacokinetics. Data from analogs like valdecoxib (a COX-2 inhibitor with a similar scaffold) suggest sulfonamide groups enhance target affinity .

Q. What computational methods predict noncovalent interactions with biological targets?

- Methodological Answer :

- Multiwfn : Analyze electron localization function (ELF) and electrostatic potential (ESP) to identify hydrogen-bonding sites on the oxazole ring .

- NCI (Non-Covalent Interaction) plots : Visualize van der Waals and steric interactions using promolecular density thresholds (e.g., ±0.05 a.u.) to map binding pockets .

- Docking simulations (AutoDock Vina) : Parameterize force fields using absolute hardness (η) and electronegativity (χ) values derived from ionization potential (I) and electron affinity (A) data .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often arise from:

- Assay conditions : Varying pH or serum protein content (e.g., albumin binding) alters effective concentrations.

- Metabolite interference : LC-MS/MS can detect hydrolyzed metabolites (e.g., benzoic acid derivatives) that may exhibit off-target effects.

- Target redundancy : Use CRISPR-Cas9 knockdown models to isolate specific pathways (e.g., COX-2 vs. COX-1 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.